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Compound of Interest

Compound Name: Claziprotamidum

Cat. No.: B15612807 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific experimental data for the analytical method development of

Claziprotamidum is not extensively available in the public domain. The following application

notes and protocols are provided as a detailed, exemplary guide based on the known chemical

structure of Claziprotamidum and established principles of analytical chemistry for similar

small molecules. All proposed methods and parameters must be experimentally verified and

optimized in a laboratory setting.

Introduction to Claziprotamidum
Claziprotamidum is an investigational drug being evaluated for the treatment of rare metabolic

disorders.[1] Its chemical name is 1-[4-(6-chloropyridazin-3-yl)piperazin-1-yl]-2-(4-cyclopropyl-

3-fluorophenyl)ethan-1-one.[1] As a positive allosteric modulator of pantothenate kinases 1 and

3 (PANK1 and PANK3), it plays a role in coenzyme A biosynthesis.[1] The development of

robust and reliable analytical methods is crucial for its quantitative determination in bulk drug

substance, formulated products, and for stability testing.

Chemical Structure:

IUPAC Name: 1-[4-(6-chloropyridazin-3-yl)piperazin-1-yl]-2-(4-cyclopropyl-3-

fluorophenyl)ethan-1-one[1]
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Molecular Formula: C₁₉H₂₀ClFN₄O[1]

Molecular Weight: 374.8 g/mol [1]

Physicochemical Properties and Preliminary
Assessments
A thorough understanding of the physicochemical properties of Claziprotamidum is the first

step in analytical method development.

Solubility Assessment (Hypothetical)
Initial solubility testing is critical for selecting appropriate solvents for sample preparation and

for the mobile phase in liquid chromatography.

Protocol for Solubility Assessment:

Weigh approximately 1 mg of Claziprotamidum into separate 1.5 mL vials.

Add 1 mL of the test solvent to each vial. The following solvents are recommended for initial

screening:

Water (HPLC Grade)

Acetonitrile (HPLC Grade)

Methanol (HPLC Grade)

Ethanol (HPLC Grade)

Dimethyl Sulfoxide (DMSO)

0.1 M Hydrochloric Acid

0.1 M Sodium Hydroxide

Vortex the vials for 2 minutes.
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Visually inspect for dissolution. If dissolved, the compound is soluble at >1 mg/mL.

If not fully dissolved, sonicate for 10 minutes and re-inspect.

For quantitative assessment, prepare saturated solutions, equilibrate, centrifuge, and

analyze the supernatant by a preliminary HPLC method.

A known solubility data point indicates that a related compound is soluble in DMSO at a

concentration of at least 12.5 mg/mL.[2]

UV-Vis Spectrophotometric Analysis (Hypothetical)
Determining the UV absorption spectrum is necessary for selecting the optimal wavelength for

detection in HPLC, ensuring maximum sensitivity.

Protocol for UV Spectrum Acquisition:

Prepare a stock solution of Claziprotamidum in a suitable solvent where it is freely soluble

(e.g., methanol or acetonitrile) at a concentration of approximately 100 µg/mL.

Dilute the stock solution to approximately 10 µg/mL using the same solvent.

Scan the diluted solution using a UV-Vis spectrophotometer from 200 nm to 400 nm against

a solvent blank.

Identify the wavelength of maximum absorbance (λmax). Based on the chromophores

present in the Claziprotamidum structure (chloropyridazine and phenyl rings), a λmax in the

range of 260-280 nm is anticipated.

High-Performance Liquid Chromatography (HPLC)
Method for Quantification
This section outlines a proposed HPLC method for the quantification of Claziprotamidum.

Chromatographic Conditions (Proposed)
The following table summarizes the proposed starting conditions for the HPLC method.

Optimization will be required.
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Parameter Proposed Condition

Column C18, 150 mm x 4.6 mm, 5 µm

Mobile Phase A 0.1% Formic Acid in Water

Mobile Phase B 0.1% Formic Acid in Acetonitrile

Gradient See Table Below

Flow Rate 1.0 mL/min

Column Temperature 30 °C

Injection Volume 10 µL

Detector Wavelength To be determined by UV scan (e.g., 270 nm)

Diluent Acetonitrile:Water (50:50, v/v)

Proposed Gradient Program:

Time (min) % Mobile Phase B

0.0 30

10.0 90

12.0 90

12.1 30

15.0 30

Standard and Sample Preparation Protocol
Standard Stock Solution (100 µg/mL): Accurately weigh about 10 mg of Claziprotamidum
reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to

volume with the diluent.

Working Standard Solution (10 µg/mL): Pipette 10 mL of the Standard Stock Solution into a

100 mL volumetric flask and dilute to volume with the diluent.
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Sample Preparation (from a hypothetical tablet formulation): a. Weigh and finely powder not

fewer than 20 tablets. b. Transfer a portion of the powder equivalent to 10 mg of

Claziprotamidum to a 100 mL volumetric flask. c. Add approximately 70 mL of diluent and

sonicate for 15 minutes to dissolve the active ingredient. d. Dilute to volume with the diluent

and mix well. e. Centrifuge a portion of this solution at 4000 rpm for 10 minutes. f. Pipette 10

mL of the supernatant into a 100 mL volumetric flask and dilute to volume with the diluent. g.

Filter the final solution through a 0.45 µm syringe filter before injection.

Method Validation Parameters
The developed method must be validated according to ICH guidelines. The key validation

parameters are summarized below.

Parameter Acceptance Criteria

Specificity

No interference from blank, placebo, and known

impurities at the retention time of the main peak.

Peak purity of Claziprotamidum in stressed

samples should pass.

Linearity

Correlation coefficient (r²) ≥ 0.999 for a

minimum of 5 concentrations (e.g., 50% to

150% of the working concentration).

Accuracy (% Recovery)
98.0% to 102.0% for three concentration levels

(e.g., 80%, 100%, 150%).

Precision (RSD)
Repeatability (n=6): RSD ≤ 1.0%. Intermediate

Precision (different day, analyst): RSD ≤ 2.0%.

Limit of Quantification (LOQ) Signal-to-noise ratio of approximately 10.

Limit of Detection (LOD) Signal-to-noise ratio of approximately 3.

Robustness

No significant changes in results with small,

deliberate variations in method parameters

(e.g., flow rate ±0.1 mL/min, column

temperature ±2°C, mobile phase composition

±2%).
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Stability-Indicating Method Development
A stability-indicating method is crucial to separate and quantify Claziprotamidum from its

potential degradation products.

Forced Degradation Studies
Forced degradation studies are conducted to generate potential degradation products and to

demonstrate the specificity of the analytical method.

Protocol for Forced Degradation:

Prepare solutions of Claziprotamidum (e.g., 100 µg/mL) in a suitable solvent.

Expose the solutions to the following stress conditions:

Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

Base Hydrolysis: 0.1 M NaOH at 60 °C for 2 hours.

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

Thermal Degradation: Expose solid drug substance to 105 °C for 48 hours.

Photolytic Degradation: Expose solution to UV light (254 nm) and visible light (as per ICH

Q1B guidelines) for a specified duration.

After exposure, neutralize the acidic and basic solutions.

Dilute the stressed samples to the target concentration (e.g., 10 µg/mL) and analyze by the

proposed HPLC method.

Analyze the chromatograms for the appearance of new peaks (degradation products) and

the decrease in the peak area of Claziprotamidum. The goal is to achieve 5-20%

degradation.

LC-MS/MS for Impurity Identification (Proposed)
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LC-MS/MS can be used to identify and characterize the degradation products formed during

forced degradation studies.

Proposed LC-MS/MS Conditions:

Parameter Proposed Condition

LC System
UHPLC system coupled to a triple quadrupole or

Q-TOF mass spectrometer

Column C18, 100 mm x 2.1 mm, 1.7 µm

Mobile Phase A 0.1% Formic Acid in Water

Mobile Phase B 0.1% Formic Acid in Acetonitrile

Flow Rate 0.3 mL/min

Ionization Mode
Electrospray Ionization (ESI), Positive and

Negative modes

MS Scan Mode
Full scan for parent ions and product ion scan

for fragmentation analysis

Visualizations
Experimental Workflows
The following diagrams illustrate the workflows for HPLC method development and forced

degradation studies.
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Caption: HPLC Method Development Workflow.
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Caption: Forced Degradation Study Workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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